![molecular formula C11H10Br2F3N B14222123 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline CAS No. 823804-94-0](/img/structure/B14222123.png)
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is a complex organic compound characterized by the presence of a cyclopropyl ring substituted with dibromo and trifluoromethyl groups, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate precursor followed by bromination and trifluoromethylation. The reaction conditions often require the use of strong bases, halogenating agents, and specific catalysts to achieve the desired substitution pattern on the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
化学反应分析
Types of Reactions
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups present in the molecule.
Substitution: The dibromo and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons.
科学研究应用
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions at the molecular level.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which 4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the dibromo substitution may influence its reactivity and stability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-1-(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline is unique due to the combination of its cyclopropyl ring and the specific substitution pattern. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
823804-94-0 |
|---|---|
分子式 |
C11H10Br2F3N |
分子量 |
373.01 g/mol |
IUPAC 名称 |
4-[2,2-dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline |
InChI |
InChI=1S/C11H10Br2F3N/c1-6-4-7(2-3-8(6)17)9(11(14,15)16)5-10(9,12)13/h2-4H,5,17H2,1H3 |
InChI 键 |
QNPSZASDQIMTSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2(CC2(Br)Br)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
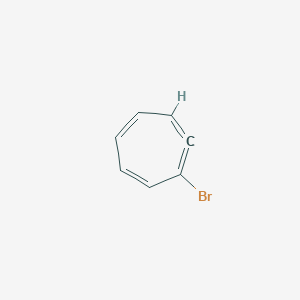
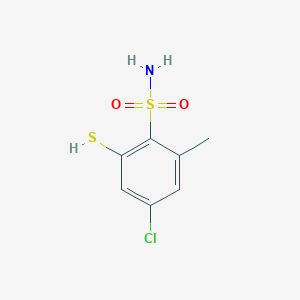
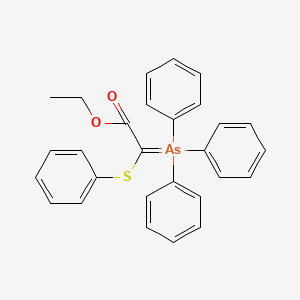
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)

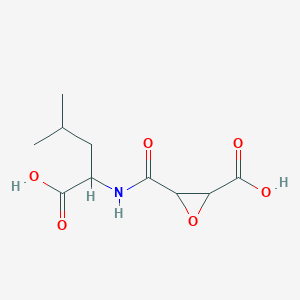
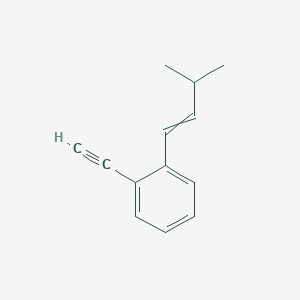
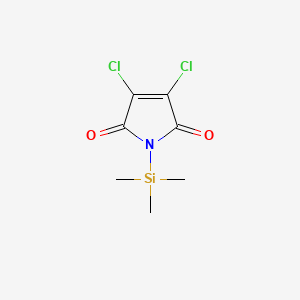
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
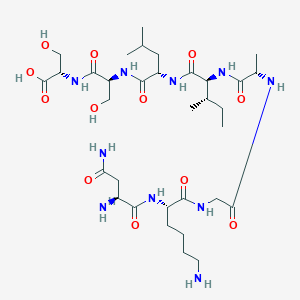

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
